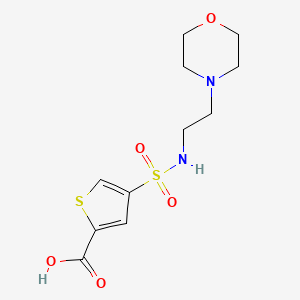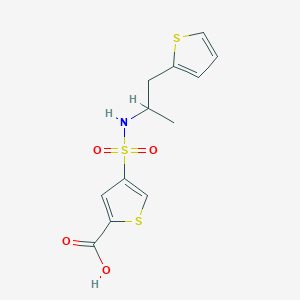![molecular formula C12H14FN3 B7576829 1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine](/img/structure/B7576829.png)
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine is a chemical compound that is used in scientific research for its potential therapeutic properties. This compound is also known as FMP, and it belongs to the class of phenylpiperazine derivatives.
Applications De Recherche Scientifique
FMP has been studied for its potential therapeutic properties in various scientific research applications. One of the primary applications of FMP is in the treatment of depression, anxiety, and other mood disorders. FMP has been found to act as a selective serotonin reuptake inhibitor (SSRI), which means that it increases the levels of serotonin in the brain. Serotonin is a neurotransmitter that is involved in regulating mood, appetite, and sleep. By increasing the levels of serotonin, FMP may help to alleviate the symptoms of depression and anxiety.
Mécanisme D'action
The mechanism of action of FMP involves its interaction with the serotonin transporter (SERT) protein. SERT is responsible for the reuptake of serotonin from the synaptic cleft back into the presynaptic neuron. FMP binds to the SERT protein and inhibits its activity, which leads to an increase in the levels of serotonin in the synaptic cleft. This increase in serotonin levels is thought to be responsible for the therapeutic effects of FMP in the treatment of depression and anxiety.
Biochemical and Physiological Effects:
FMP has been found to have several biochemical and physiological effects in scientific research studies. One of the primary effects of FMP is its ability to increase the levels of serotonin in the brain. This increase in serotonin levels may help to alleviate the symptoms of depression and anxiety. FMP has also been found to have anxiolytic and antidepressant effects in animal models. Additionally, FMP has been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the primary advantages of FMP for lab experiments is its high purity. The optimized synthesis method of FMP yields high purity compound, which is suitable for scientific research. Additionally, FMP has been found to have low toxicity in animal studies, which makes it a safe compound to use in lab experiments. However, one of the limitations of FMP for lab experiments is its high cost. FMP is a relatively expensive compound, which may limit its use in certain research studies.
Orientations Futures
There are several future directions for research on FMP. One direction is to study the potential therapeutic effects of FMP in the treatment of other mood disorders, such as bipolar disorder and schizophrenia. Another direction is to investigate the potential anti-inflammatory properties of FMP in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, future research could focus on developing more cost-effective synthesis methods for FMP, which would make it more accessible for scientific research.
Méthodes De Synthèse
The synthesis of FMP involves the reaction of 2-fluoro-5-nitrobenzene with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazole in the presence of a palladium catalyst. The resulting intermediate is then reacted with N-methylmethanamine to yield FMP. This synthesis method has been optimized to yield high purity FMP, which is suitable for scientific research.
Propriétés
IUPAC Name |
1-[2-fluoro-5-(1-methylpyrazol-4-yl)phenyl]-N-methylmethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14FN3/c1-14-6-10-5-9(3-4-12(10)13)11-7-15-16(2)8-11/h3-5,7-8,14H,6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLEAOSKBVVQOIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=CC(=C1)C2=CN(N=C2)C)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14FN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[[(3,5-dimethyl-1H-pyrazol-4-yl)sulfonylamino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B7576759.png)


![2-[(3-Methyl-4-propan-2-yloxyphenyl)sulfonylamino]oxyacetic acid](/img/structure/B7576775.png)
![2-Methyl-5-[[(1,3,5-trimethylpyrazole-4-carbonyl)amino]methyl]furan-3-carboxylic acid](/img/structure/B7576781.png)

![2-[(3-Bromothiophen-2-yl)sulfonylamino]acetic acid](/img/structure/B7576785.png)


![N-methyl-1-[3-(1-methylpyrazol-4-yl)phenyl]methanamine](/img/structure/B7576822.png)
![2-[1-[2-(3-Methylmorpholin-4-yl)-2-oxoethyl]cyclopentyl]acetic acid](/img/structure/B7576832.png)
![2-pyrazol-1-yl-N-[(5-pyridin-3-yl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B7576833.png)
![4-[(2-Amino-2-oxoethyl)-methylsulfamoyl]thiophene-2-carboxylic acid](/img/structure/B7576844.png)
